molecular formula C15H8Cl3F3N2O3 B2536560 [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 391652-55-4

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

Cat. No. B2536560
CAS RN: 391652-55-4
M. Wt: 427.59
InChI Key: NSBMVPKMNKEJRC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyridine ring (a basic six-membered ring with five carbon atoms and one nitrogen atom), an aniline group (an amino group attached to a benzene ring), and several chlorine and fluorine atoms .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the pyridine and aniline rings. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which would affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could make the compound more resistant to metabolism if it were used as a drug .

Scientific Research Applications

Organic Synthesis and Methodology Development

Compounds with structures similar to “[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate” often serve as key intermediates in the synthesis of complex organic molecules. For example, the use of trifluoromethyl groups in N-heteroaromatic compounds is pivotal for developing drugs and agrochemicals due to their ability to modulate biological activity and increase molecular stability. The research by Nishida et al. (2014) on the regioselective trifluoromethylation of N-heteroaromatic compounds using a trifluoromethyldifluoroborane activator highlights the importance of introducing trifluoromethyl groups into heteroaromatic rings, a feature that could be relevant for compounds like “[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate” (Nishida, Ida, Kuninobu, & Kanai, 2014).

Pharmaceutical Research

In pharmaceutical research, the modification of chemical structures, such as the addition of chloro, trifluoromethyl, and pyridine groups, plays a crucial role in discovering new therapeutic agents. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of potential drug candidates. For instance, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives by Dotsenko et al. (2019) illustrates the ongoing efforts to create novel compounds with potential applications in drug development, suggesting that similar efforts could involve compounds like “[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate” (Dotsenko, Russkih, Aksenov, & Aksenova, 2019).

properties

IUPAC Name

[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3F3N2O3/c16-10-2-1-8(4-9(10)15(19,20)21)23-12(24)6-26-14(25)7-3-11(17)13(18)22-5-7/h1-5H,6H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBMVPKMNKEJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate

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